molecular formula C26H25ClN2O2 B4845444 1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide

1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide

Numéro de catalogue B4845444
Poids moléculaire: 432.9 g/mol
Clé InChI: JTPIGQAAOVBDTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide, commonly known as BP-C1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BP-C1 is a potent inhibitor of the proteasome, which is a cellular complex responsible for the degradation of intracellular proteins.

Mécanisme D'action

BP-C1 inhibits the proteasome, which is a cellular complex responsible for the degradation of intracellular proteins. By inhibiting the proteasome, BP-C1 prevents the degradation of intracellular proteins, leading to the accumulation of misfolded and damaged proteins. This accumulation ultimately leads to the induction of apoptosis in cancer cells and the activation of neuroprotective pathways in neurodegenerative diseases.
Biochemical and Physiological Effects:
BP-C1 has been shown to have significant biochemical and physiological effects in various disease models. In cancer cells, BP-C1 induces apoptosis by inhibiting the proteasome, leading to the accumulation of misfolded and damaged proteins. In neurodegenerative diseases, BP-C1 has been shown to have neuroprotective effects by activating pathways that promote cell survival and reducing the accumulation of misfolded proteins. In autoimmune disorders, BP-C1 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

BP-C1 has several advantages for lab experiments, including its high potency and specificity for the proteasome. Additionally, BP-C1 has been extensively studied in various disease models, providing a wealth of knowledge on its potential therapeutic applications. However, BP-C1 also has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Orientations Futures

There are several future directions for the study of BP-C1, including its potential use in combination therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of BP-C1 in humans. Finally, the development of more potent and specific proteasome inhibitors, such as BP-C1, could lead to the development of novel therapeutics for various diseases.

Applications De Recherche Scientifique

BP-C1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. BP-C1 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, which is essential for cancer cell survival. Additionally, BP-C1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BP-C1 has also been shown to have anti-inflammatory effects in animal models of autoimmune disorders such as rheumatoid arthritis.

Propriétés

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-phenylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O2/c27-24-9-5-4-8-23(24)18-28-25(30)21-14-16-29(17-15-21)26(31)22-12-10-20(11-13-22)19-6-2-1-3-7-19/h1-13,21H,14-18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPIGQAAOVBDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-1-(4-phenylbenzoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.